molecular formula C10H10N2S2 B13338776 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole

Cat. No.: B13338776
M. Wt: 222.3 g/mol
InChI Key: IBNMKDNLQISHRM-UHFFFAOYSA-N
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Description

4-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-4-yl}-1,3-thiazole is a heterocyclic compound featuring a thienopyridine core fused to a thiazole ring. This structure is characteristic of thienopyridine derivatives, which are known for their roles as adenosine diphosphate (ADP) receptor inhibitors in antiplatelet therapies .

Properties

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

4-(1,3-thiazol-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C10H10N2S2/c1-3-11-10(8-5-13-6-12-8)7-2-4-14-9(1)7/h2,4-6,10-11H,1,3H2

InChI Key

IBNMKDNLQISHRM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CSC=N3

Origin of Product

United States

Preparation Methods

Cyclization Method

The primary synthetic pathway involves the reaction of thieno[3,2-c]pyridine derivatives with thioamides under specific conditions:

  • Preparation of the thieno[3,2-c]pyridine precursor
  • Reaction with appropriate thioamides under acidic conditions
  • Formation of the thiazole ring through cyclization
  • Purification of the final product

This method typically requires elevated temperatures and specific catalysts to enhance reaction efficiency and yield. The acidic conditions are particularly important for facilitating the formation of the thiazole ring component.

Reaction Parameters

Parameter Optimal Range Effect on Yield
Temperature 80-120°C Higher temperatures increase reaction rate but may lead to side products
pH 3.0-4.5 Acidic conditions facilitate cyclization
Reaction Time 4-8 hours Extended time improves conversion but may degrade product
Catalyst Lewis acids Enhances reaction rate and selectivity
Solvent DMF, Acetonitrile Polar aprotic solvents improve solubility

Advanced Synthetic Methodologies

Continuous Flow Reactors

In industrial settings, continuous flow reactors have been employed to optimize the synthesis of this compound. This approach offers several advantages:

  • Improved temperature control
  • Enhanced mixing efficiency
  • Reduced reaction times
  • Higher reproducibility
  • Minimized waste generation in accordance with green chemistry principles

The continuous flow methodology allows for precise control of reaction parameters, resulting in higher yields and purity of the final product.

Green Chemistry Approaches

Recent developments in the synthesis of this compound have focused on environmentally friendly methods:

  • Use of non-toxic solvents
  • Catalytic systems that can be recycled
  • Reduced energy consumption through optimized reaction conditions
  • Minimization of hazardous waste products

These approaches align with sustainable chemistry principles while maintaining or improving synthetic efficiency.

Multi-Step Synthesis Protocol

The complete synthesis of this compound typically involves a multi-step process that can be outlined as follows:

Preparation of Thieno[3,2-c]pyridine Core

The initial phase involves the synthesis of the thieno[3,2-c]pyridine scaffold, which serves as the foundation for the target molecule. This typically involves:

  • Preparation of appropriately substituted thiophene derivatives
  • Introduction of necessary functional groups for pyridine ring formation
  • Cyclization to form the fused ring system
  • Functionalization at the 4-position to enable attachment of the thiazole moiety

Thiazole Ring Formation

The second major phase involves the formation and attachment of the thiazole ring:

  • Preparation of suitable thioamide reagents
  • Coupling reaction with the functionalized thieno[3,2-c]pyridine
  • Cyclization under controlled conditions to form the thiazole ring
  • Final adjustments to achieve the target structure

Purification and Characterization

Purification Techniques

After synthesis, this compound requires thorough purification to ensure high purity for research applications. Common purification methods include:

  • Column chromatography using silica gel
  • Recrystallization from appropriate solvent systems
  • Preparative HPLC for high-purity requirements
  • Extraction techniques to remove impurities

Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of synthesized this compound:

Analytical Technique Information Provided
NMR Spectroscopy Structural confirmation, purity assessment
Mass Spectrometry Molecular weight verification, fragmentation pattern
Infrared Spectroscopy Functional group identification
Elemental Analysis Compositional verification
X-ray Crystallography Absolute structural confirmation (if crystalline)

Reaction Mechanisms

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing preparation methods.

Thiazole Ring Formation Mechanism

The formation of the thiazole ring typically proceeds through a nucleophilic attack by the sulfur atom of the thioamide on an electrophilic carbon, followed by cyclization and dehydration steps. This process is often facilitated by acidic conditions that activate the electrophilic center and promote the elimination of water during ring closure.

Key Intermediates

Several key intermediates have been identified in the synthetic pathway:

  • Functionalized thieno[3,2-c]pyridine precursors
  • Thioamide-pyridine adducts prior to cyclization
  • Pre-cyclization complexes that determine regioselectivity
  • Post-cyclization intermediates requiring aromatization

Isolation and characterization of these intermediates have provided valuable insights into optimizing reaction conditions and improving yields.

Scale-Up Considerations

Transitioning from laboratory-scale synthesis to larger production volumes presents several challenges that must be addressed:

Process Parameters

Parameter Laboratory Scale Industrial Scale Considerations
Reaction Volume 10-100 mL 10-1000 L Heat transfer, mixing efficiency
Heating/Cooling Oil bath/ice bath Jacketed reactors Temperature gradients
Mixing Magnetic stirring Mechanical agitation Uniform distribution
Addition Rate Manual addition Automated systems Reaction exotherm control
Purification Column chromatography Crystallization/filtration Solvent recovery, waste management

Recent Advances in Synthesis

Recent research has led to several innovations in the preparation of this compound:

Microwave-Assisted Synthesis

Microwave irradiation has been employed to significantly reduce reaction times while maintaining or improving yields. This approach offers:

  • Reaction times reduced from hours to minutes
  • More uniform heating
  • Reduced side reactions
  • Energy efficiency

Catalytic Improvements

Novel catalysts have been developed to enhance the efficiency of key steps in the synthesis:

  • Metal-organic frameworks (MOFs) as heterogeneous catalysts
  • Enzyme-inspired catalysts for stereoselective transformations
  • Photocatalysts for light-driven reactions
  • Dual-function catalysts that promote multiple steps simultaneously

These catalytic systems have contributed to more efficient and selective synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thieno[3,2-c]pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the molecule.

Mechanism of Action

Comparison with Similar Compounds

Structural Analog: Prasugrel

Chemical Name: 5-((1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate Key Features:

  • Chirality : Contains a chiral center but is used clinically as a racemate due to rapid interconversion between enantiomers .
  • Pharmacology : FDA-approved for reducing thrombotic cardiovascular events. Acts as a prodrug, requiring metabolic activation to irreversibly inhibit the P2Y12 ADP receptor .
  • Comparison: Unlike 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole, prasugrel includes a 2-fluorophenyl and cyclopropyl group, enhancing receptor binding and metabolic stability.

Structural Analog: 2-Methyl-4-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-2-yl}-1,3-Thiazole

CAS : 1432682-07-9
Key Features :

  • Substituents : A methyl group at the 2-position of the thiazole ring (vs. the 4-position in the target compound).
  • Physicochemical Properties :
    • Molecular Weight: 236 g/mol
    • Boiling Point: 423.0±45.0 °C
    • Storage: Stable at -20°C for long-term storage .
  • Applications : Used in research settings, particularly in biochemical assays .

Structural Analog: 4,5-Dimethyl-2-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}-1,3-Thiazole

CAS : 2640954-40-9
Key Features :

  • Substituents : Methyl groups at both the 4- and 5-positions of the thiazole ring.

Pharmacological Activity Comparison

Compound Antiplatelet Activity (vs. Ticlopidine) Key Structural Features References
4-{4H...Thieno[3,2-c]pyridin-4-yl}-1,3-thiazole Not reported Thiazole at 4-position of thienopyridine
Prasugrel Superior (FDA-approved) 2-Fluorophenyl, cyclopropyl groups
Compound C1 (from ) Superior Unspecified thienopyridine derivative
2-Methyl analog (CAS 1432682-07-9) Not reported Methyl at thiazole 2-position
  • Notable Findings: Thienopyridine derivatives with electron-withdrawing groups (e.g., fluorine in prasugrel) show enhanced antiplatelet efficacy . Substituent position on the thiazole ring (e.g., 2- vs. 4-) significantly impacts molecular interactions and solubility .

Physicochemical Properties Comparison

Property Target Compound 2-Methyl Analog (CAS 1432682-07-9) Prasugrel
Molecular Weight (g/mol) Not available 236 410.46
Boiling Point (°C) Not available 423.0±45.0 Decomposes before boiling
Solubility Not reported Not available Low aqueous solubility
Storage Conditions Not reported -20°C (long-term) Room temperature (stable)

Biological Activity

The compound 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₉N₃S₂
  • Molecular Weight : 222.33 g/mol
  • CAS Number : 1936022-14-8

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. The compound was evaluated against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-70.07EGFR inhibition
HepG-2Not specifiedUnknown

In a study by Zhao et al., thiazole derivatives exhibited significant antiproliferative activity against the MCF-7 cell line through BRAF V600E inhibition . Additionally, compounds with thiazole moieties demonstrated cytotoxic effects via the inhibition of receptor tyrosine kinases (RTKs) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. A review indicated that thiazole and thiophene derivatives showed promising results against various bacterial strains. For instance, derivatives containing the thiazole ring were effective against Gram-positive bacteria .

Case Studies

  • Study on Anticancer Efficacy :
    • Researchers synthesized several thiazole derivatives and tested their cytotoxicity against MCF-7 and HepG-2 cells.
    • Results indicated that certain derivatives exhibited IC50 values as low as 0.07 μM against MCF-7 cells, demonstrating potent anticancer activity .
  • Antimicrobial Evaluation :
    • A series of thiazole compounds were evaluated for their antimicrobial properties.
    • The results suggested that specific derivatives had significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • EGFR Inhibition : The compound's structural features allow it to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation .
  • RTK Suppression : Thiazole derivatives have shown effectiveness in inhibiting receptor tyrosine kinases (RTKs), which play a significant role in cancer signaling pathways .

Q & A

Basic: What are the common synthetic routes for 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of thienopyridine precursors with thiazole-forming reagents. For example:

  • Key Steps :
    • Precursor Preparation : Use of thieno[3,2-c]pyridine derivatives (e.g., 2-amino-thienopyridine) as starting materials.
    • Cyclization : Reaction with thiourea or thioamides in ethanol under reflux (60–80°C) to form the thiazole ring .
    • Purification : Recrystallization from ethanol-DMF mixtures (1:1) to isolate the product .
  • Optimization :
    • Catalysts : Acidic or basic conditions (e.g., formic acid) enhance cyclization efficiency .
    • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 16–18 hours under conventional reflux) .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:

  • 1H NMR : Peaks at δ 7.2–7.8 ppm confirm aromatic protons in the thienopyridine and thiazole moieties .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 236 for the methyl derivative) validate molecular weight .
  • TLC/HPLC : Used to monitor reaction progress and ensure minimal by-products (Rf values compared to standards) .

Basic: What safety protocols are critical during experimental handling?

Methodological Answer:

  • Protective Equipment : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Reactions involving volatile solvents (e.g., ethanol) require fume hoods to prevent inhalation risks .
  • Waste Disposal : Neutralize acidic/basic residues before disposal to comply with lab safety regulations .

Advanced: How can computational methods improve reaction design for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to identify optimal conditions (e.g., solvent polarity, temperature) .
  • Machine Learning : Analyze historical reaction data to prioritize reagents/catalysts (e.g., thiourea vs. thioacetamide) for higher yields .
  • Feedback Loops : Integrate experimental results (e.g., HPLC purity data) to refine computational models iteratively .

Advanced: What strategies are used to resolve contradictions in reported biological activities of thiazole-thienopyridine hybrids?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. propyl groups) on bioactivity .
  • Dose-Response Assays : Standardize testing protocols (e.g., IC50 values in cancer cell lines) to minimize variability .
  • Meta-Analysis : Cross-reference data from multiple studies to identify outliers or confounding factors (e.g., solvent choice in cytotoxicity assays) .

Advanced: How does pH influence the stability and reactivity of this compound in aqueous solutions?

Methodological Answer:

  • Stability Tests : Incubate the compound in buffers (pH 3–10) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) .
  • Reactivity Under Acidic Conditions : Protonation of the pyridine nitrogen enhances electrophilicity, facilitating nucleophilic attacks (e.g., thiol additions) .
  • Alkaline Hydrolysis : Thiazole ring opening may occur at pH >9, necessitating pH-controlled storage .

Advanced: What methodologies are used to assess its potential as a multi-target therapeutic agent?

Methodological Answer:

  • In Silico Docking : Screen against protein targets (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding affinities .
  • In Vitro Panels : Test across diverse assays (anti-inflammatory, antimicrobial, anticancer) to identify polypharmacological effects .
  • Metabolic Profiling : Use LC-MS to track metabolite formation in liver microsomes and predict in vivo behavior .

Advanced: How can divergent synthetic yields be rationalized and mitigated?

Methodological Answer:

  • By-Product Analysis : Use GC-MS to identify side products (e.g., dimerization or oxidation derivatives) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) to accelerate rate-limiting steps .

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